molecular formula C12H28NO2P B043657 Di-tert-butyl N,N-diethylphosphoramidite CAS No. 117924-33-1

Di-tert-butyl N,N-diethylphosphoramidite

Cat. No. B043657
M. Wt: 249.33 g/mol
InChI Key: KUKSUQKELVOKBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Di-tert-butyl N,N-diethylphosphoramidite involves reactive reagents that facilitate the phosphorylation process. Perich and Johns (1988) identified Di-tert-butyl N,N-diethylphosphoramidite as a highly reactive agent for the efficient "phosphite-triester" phosphorylation of protected serine derivatives, highlighting its utility in peptide synthesis (Perich & Johns, 1988).

Molecular Structure Analysis

The molecular structure of Di-tert-butyl N,N-diethylphosphoramidite has been characterized through various spectroscopic techniques. Gholivand et al. (2009) synthesized a novel carbacylamidophosphate and analyzed its structure using single-crystal X-ray diffraction, alongside multinuclear (1H, 13C, and 31P) NMR and FTIR spectroscopy, providing insights into the molecular and structural properties of related phosphoramidite compounds (Gholivand et al., 2009).

Chemical Reactions and Properties

Di-tert-butyl N,N-diethylphosphoramidite participates in a variety of chemical reactions, serving as a key reagent in phosphorylation and other processes. Its reactivity with carbon tetrachloride and chloroform has been studied, demonstrating the formation of intermediate quasiphosphonium compounds, which reveals its versatility in chemical synthesis (Sal’keeva et al., 2003).

Physical Properties Analysis

The determination of Di-tert-butyl N,N-Diethylphosphoramidite by UV spectrophotometry has been reported by Yang Shi-gang (2004), showcasing the method's accuracy and repeatability. This provides a reliable technique for quantifying the compound in various contexts, with a recovery rate of 98% - 102% (Yang, 2004).

Scientific Research Applications

  • Phosphorylation of Peptides : Di-tert-butyl N,N-diethylphosphoramidite is highly efficient in phosphorylating protected serine derivatives and peptides. This process yields O-phosphoseryl tripeptides in near-quantitative yields, making it a valuable reagent in peptide synthesis (Perich & Johns, 1990). Similar findings were reported in another study, emphasizing the reagent's reactivity and efficiency in phosphorylating serine-containing peptides (Perich & Johns, 1988).

  • Catalysis in Cross Coupling Reactions : The Pd(dba)2-di-tert-butyl N,N-diethylphosphoramidite ligand showcases versatility and excellent yields in palladium-catalyzed cross-coupling reactions for various aryl and heteroaryl halides. This ligand simplifies catalyst preparation (Ilie, Roiban & Reetz, 2017).

  • Rhodium-Catalyzed Asymmetric Hydrogenations : A rhodium complex of 1,1'-di-tert-butyl-2,2'-diphosphetanyl, which is closely related to di-tert-butyl N,N-diethylphosphoramidite, has been shown to effectively catalyze asymmetric hydrogenations of -acetyl-aminoacrylates and -substituted enamide (Imamoto, Oohara & Takahashi, 2004).

  • Solid-Phase Phosphopeptide Synthesis : O-tert-butyl-O′--cyanoethyl-N,N-diisopropylphosphoramidite, a derivative of di-tert-butyl N,N-diethylphosphoramidite, is used as a new global phosphorylation reagent for solid-phase phosphopeptide synthesis. This has potential applications in peptide synthesis (Kupihar, Váradi, Monostori & Tóth, 2000).

Safety And Hazards

Di-tert-butyl N,N-diethylphosphoramidite is moisture sensitive . It should be stored away from water/moisture, heat, and oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It should be stored under inert gas, refrigerated, and kept away from ignition sources . It causes skin irritation and serious eye irritation .

properties

IUPAC Name

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28NO2P/c1-9-13(10-2)16(14-11(3,4)5)15-12(6,7)8/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKSUQKELVOKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401241
Record name Di-tert-butyl N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl N,N-diethylphosphoramidite

CAS RN

117924-33-1
Record name Di-tert-butyl N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl N,N-Diethylphosphoramidite
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
A Ilie, GD Roiban, MT Reetz - ChemistrySelect, 2017 - Wiley Online Library
We describe herein an air stable phosphorus ligand for both Suzuki‐Miyaura and Buchwald‐Hartwig palladium‐catalyzed cross coupling reactions. The versatility of the Pd(dba) 2 ‐di‐…
Y Kato, N Oka, T Wada - Tetrahedron letters, 2006 - Elsevier
We have developed the chemo- and regioselective phosphitylation of unprotected 2′-deoxyribonucleosides by the use of di-tert-butyl N,N-diethylphosphoramidite, a sterically hindered …
Number of citations: 8 www.sciencedirect.com
JW Perich, RB Johns - Synthesis, 1988 - thieme-connect.com
Alkyl and aryl di-tert-butyl phosphates were prepared in high yields by the 1H-tetrazole-promoted phosphitylation of alkyl and aryl alcohols with di-tert-butyl N, N-diethylphosphoramidite…
Number of citations: 115 www.thieme-connect.com
M Sekine, H Tsuruoka, S Iimura… - The Journal of …, 1996 - ACS Publications
For the synthesis of 2‘-phosphorylated oligouridylates by use of new phosphoramidite building units, several masked phosphoryl groups have been examined as 2‘-phosphate …
Number of citations: 29 pubs.acs.org
DH Hilko, LF Bornaghi, SA Poulsen - Australian Journal of …, 2020 - CSIRO Publishing
Here, we present the development of a straightforward methodology to regioselectively phosphorylate the 5′-OH group of unprotected nucleosides. We employ cyclosaligenyl …
Number of citations: 3 www.publish.csiro.au
JW Perich, EC Reynolds - Synlett, 1991 - thieme-connect.com
N α-(9-Fluorenylmethoxycarbonyl)-O-(O′, O ″-dialkylphosphoro)-L-tyrosines (R= methyl, benzyl, tert-butyl) were prepared in high yield by a facile one-pot procedure which involved …
Number of citations: 16 www.thieme-connect.com
G Stærkær, MH Jakobsen, CE Olsen, A Holmb - Tetrahedron letters, 1991 - Elsevier
An efficient, selective, solid phase synthesis of phosphopeptides containing a multiplicity of hydroxy-containing amino acids is described. The peptide was assembled on the solid …
Number of citations: 34 www.sciencedirect.com
W Tegge - International Journal of Peptide and Protein …, 1994 - Wiley Online Library
The 13 amino acid EGFR‐sequence AENAEYLRVAPQS‐NH 2 containing the in vivo autophosphorylated Tyr 1171, was synthesized by Fmoc continuous‐flow SPPS with and without N…
Number of citations: 17 onlinelibrary.wiley.com
R Hoffmann, A THOLEY, T HOFFMAN… - … journal of peptide …, 1996 - Wiley Online Library
We introduce solid‐phase syntheses of H‐ and methylphosphonopeptides, giving access for the first time to a new class of mimics for o‐phosphoamino acids. The model peptides H‐…
Number of citations: 12 onlinelibrary.wiley.com
R Hoffmann, WO Wachs, RG Berger… - … journal of peptide …, 1995 - Wiley Online Library
An evaluation was made of the two methods most commonly used for phosphorylation of hydroxyamino acids in peptides, ie the tetrazole‐catalysed phosphitylation by di‐ tert‐butyl‐ N,N…
Number of citations: 56 onlinelibrary.wiley.com

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